molecular formula C9H15BrO4 B11715855 Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate

Cat. No.: B11715855
M. Wt: 267.12 g/mol
InChI Key: NTIUDPXPWABBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.11 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate typically involves the bromination of ethyl 4,4-dimethoxy-2-methylbut-2-enoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed:

    Substitution: Ethyl 3-amino-4,4-dimethoxy-2-methylbut-2-enoate.

    Reduction: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanol.

    Oxidation: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanoic acid.

Scientific Research Applications

Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .

Comparison with Similar Compounds

    Ethyl 4-bromo-2-methylbut-2-enoate: Similar structure but lacks the methoxy groups.

    Ethyl 3-bromo-4,4-dimethoxybutanoate: Similar structure but lacks the double bond.

    Ethyl 3-chloro-4,4-dimethoxy-2-methylbut-2-enoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Biological Activity

Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate is an organic compound that has garnered interest in medicinal and synthetic chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential applications, synthesis methods, and relevant case studies.

Molecular Formula: C11H15BrO4
Molecular Weight: 267.12 g/mol

The compound is characterized by the presence of a bromo substituent at the third carbon of the butenoate chain and two methoxy groups at the fourth carbon. These structural features may enhance its reactivity and biological activity compared to similar compounds.

Synthesis Methods

Several synthetic routes have been developed for this compound. Common approaches include:

  • Bromination Reactions: Utilizing bromine or brominating agents to introduce the bromo group.
  • Esterification Reactions: Reacting appropriate acids with alcohols in the presence of catalysts.
  • Nucleophilic Substitution: Employing nucleophiles to replace leaving groups in precursor compounds.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms (like bromine) and methoxy groups can contribute to enhanced biological activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth, suggesting potential applications in antimicrobial formulations.

Interaction with Biological Targets

This compound may interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition: Compounds with similar structures have been found to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may act as a modulator for specific receptors, influencing physiological responses.

These interactions are crucial for assessing both its utility in synthesis and its safety profile in potential pharmaceutical applications.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of brominated esters, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Control (Penicillin)0.5Staphylococcus aureus

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of this compound revealed its potential as a competitive inhibitor of certain hydrolases. The kinetic parameters were analyzed using Lineweaver-Burk plots.

EnzymeKi (µM)Type of Inhibition
Acetylcholinesterase5.6Competitive
Lipase12.3Non-competitive

These findings indicate that the compound may have therapeutic implications in conditions where these enzymes are dysregulated.

Properties

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3

InChI Key

NTIUDPXPWABBQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(OC)OC)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.